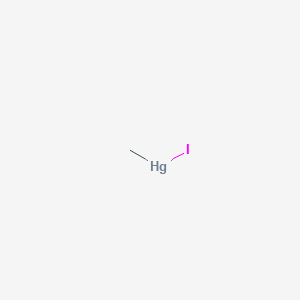

碘甲汞

描述

Synthesis Analysis

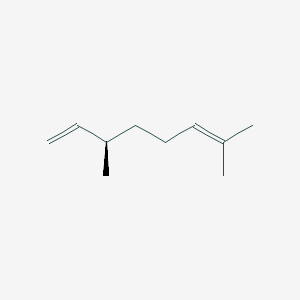

The synthesis of iodomethylmercury compounds can involve electrophilic iodination reactions where mercury(II) acetate reacts with a methyl group source under conditions that favor the formation of the iodomethylmercury product. For instance, cascade electrophilic iodocyclization is an efficient method to prepare iodomethyl-substituted compounds, demonstrating the reactivity differences between olefins and alkynes to ensure smooth reaction progress (Hongjian Song et al., 2013).

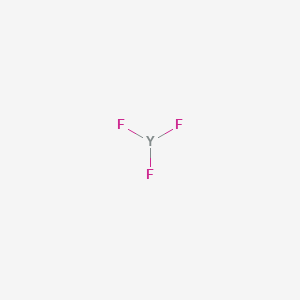

Molecular Structure Analysis

The molecular structure of iodomethylmercury compounds typically involves a linear or slightly bent arrangement around the mercury atom, influenced by the nature of the mercury-carbon and mercury-iodine bonds. The structure is further detailed through X-ray diffraction techniques, providing insight into the asymmetry in coordination environments due to the stereoactive lone pair of electrons on the mercury atom (Kang Min Ok & P. Halasyamani, 2005).

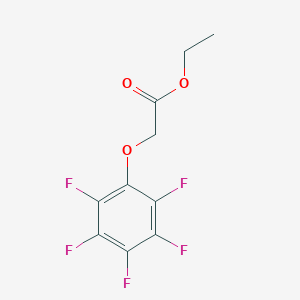

Chemical Reactions and Properties

Iodomethylmercury compounds participate in various chemical reactions, notably in organic synthesis where they can act as electrophiles or intermediates in the formation of carbon-carbon bonds. The reactivity of these compounds is influenced by the presence of the iodine atom, which can undergo further transformations or facilitate nucleophilic attacks (José M Concellón et al., 2008).

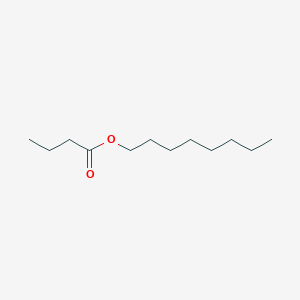

Physical Properties Analysis

The physical properties of iodomethylmercury compounds, such as boiling points, melting points, and solubility in organic solvents, are determined by the molecular structure and the nature of the mercury and iodine atoms. These properties are crucial for handling, storage, and application in synthetic procedures.

Chemical Properties Analysis

Chemically, iodomethylmercury compounds are known for their stability and reactivity towards nucleophilic agents. The mercury-carbon bond in these compounds is relatively stable, while the iodine atom can be substituted or participate in further reactions, making these compounds versatile reagents in organic synthesis. Their behavior in redox reactions, ligand exchange processes, and as catalysts in certain types of organic transformations has been explored to expand their utility in synthetic chemistry.

- (Hongjian Song et al., 2013)

- (Kang Min Ok & P. Halasyamani, 2005)

- (José M Concellón et al., 2008)

科学研究应用

秘鲁消除碘缺乏症: 研究强调了碘在公共卫生中的重要作用,尤其是在解决导致胎儿脑损伤和智力迟钝的碘缺乏症 (ID) 方面。碘化油用于预防和治疗 ID,尿碘浓度被确立为碘摄入量的最佳指标 (Pretell,2017).

测定葡萄糖含量碘量法: 该方法用于医疗单位葡萄糖注射剂中葡萄糖含量的测定和综合分析化学实验。该方法的准确性因多种影响因素而异 (Qian,2013).

二甲基茂钛的定量分析: 自动碘量滴定和气相色谱法用于二甲基茂钛的定量分析,二甲基茂钛是药物合成中的关键材料。这些方法基于与碘的反应,并提供准确的结果,为昂贵的 NMR 分析提供了替代方案 (Vailaya 等人,2001).

碘量法分析饮用水: 研究调查了使用流动注射分析与碘量法检测和离子色谱与电导检测相结合的方法测定饮用水中亚氯酸盐和氯酸盐的浓度。发现这些方法在测量饮用水中浓度方面是有效的,即使存在其他氧化剂 (Dietrich 等人,1992).

碘化褪黑激素在脑研究中的应用: 碘化褪黑激素用于研究褪黑激素在大脑中的作用部位。研究表明,碘化褪黑激素模拟了褪黑激素对生殖发育的影响,并提供了对褪黑激素作用机制的见解 (Weaver 等人,1988).

安全和危害

Iodomethylmercury is extremely toxic, and its derivatives are the major source of organic mercury for humans . Safety measures include keeping away from food, drink, and animal foodstuffs, and washing immediately with plenty of soap-suds after contact with skin .

Relevant Papers There are several papers relevant to Iodomethylmercury. For instance, one paper discusses the application of Poisson units to the determination of median lethal cell culture dose . Another paper provides a synthetic chemist’s guide to electroanalytical tools for studying reaction mechanisms . Further studies can be found on platforms like ResearchGate and Semantic Scholar .

属性

IUPAC Name |

iodo(methyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.Hg.HI/h1H3;;1H/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDIOYBHEYUIBM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Hg]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3HgI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858855 | |

| Record name | Iodomethylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodomethylmercury | |

CAS RN |

143-36-2 | |

| Record name | Mercury, iodomethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmercuric iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodomethylmercury | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodomethylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodomethylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iodomethylmercury | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8YF7X9N97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)

![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)